2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Lipophilicity Regioisomer comparison Physicochemical profiling

Researchers requiring the 3-pyridyl isomer for omidenepag-based SAR face regioisomer mismatch and solubility failures. 2-Amino-2-(3-pyridyl)acetic acid hydrochloride (CAS 891789-91-6) solves this: • Clinically validated EP2 agonist core (omidenepag EC₅₀ 1.1 nM) • LogP -2.69: ~3600× more hydrophilic than 2-pyridyl isomer, reducing LogD₇.₄ liability • Intermediate TNAP inhibition (IC₅₀ 0.073-0.120 µM) for balanced probe design • Stable HCl salt for direct use in amide coupling, SPPS, and sulfonylation Procurement: 95% purity, ambient shipment, stock from multiple global sites.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 891789-91-6
Cat. No. B113205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride
CAS891789-91-6
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C(=O)O)N.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H
InChIKeyYVCGWQPYKBPVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride (CAS 891789-91-6): Chemical Identity, Physicochemical Baseline, and Procurement Relevance


2-Amino-2-(3-pyridyl)acetic acid hydrochloride (CAS 891789-91-6) is a non-proteinogenic α-amino acid derivative featuring a pyridin-3-yl substituent at the α-carbon, supplied as the hydrochloride salt. Its molecular formula is C₇H₉ClN₂O₂ with a molecular weight of 188.61 g/mol . The compound possesses one asymmetric carbon, yielding a racemic mixture unless otherwise specified. Key computed physicochemical properties include a topological polar surface area (TPSA) of 76.2 Ų and a LogP of approximately −2.69, indicating substantial hydrophilicity relative to its 2-pyridyl regioisomer [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid suitable for precise analytical weighing and long-term storage under refrigerated conditions (2–7 °C) . Commercial availability at research-grade purity (typically 95%) from multiple global suppliers supports its utility as a versatile synthetic building block in medicinal chemistry and chemical biology .

1
Medicinal chemistry scaffold. Core pyridin-3-yl aminoacetic acid motif for GPCR-targeted library synthesis.
2
Hydrochloride salt form. Supports consistent aqueous solubility and precise weighing for solution-phase chemistry.
3
Multi-vendor availability. Reduces single-supplier dependency for research procurement.

Why Generic Substitution of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride Fails: Regioisomeric, Salt-Form, and Physicochemical Differentiation


Substituting 2-amino-2-(3-pyridyl)acetic acid hydrochloride with a closely related analog—such as the 2-pyridyl or 4-pyridyl regioisomer, the free base form, or phenylglycine—can introduce functionally consequential differences in lipophilicity, ionization state, molecular recognition, and bioactivity. The 3-pyridyl nitrogen placement alters the hydrogen-bonding geometry and electronic distribution of the aromatic ring, directly affecting target binding as demonstrated by regioisomer-dependent activity differences in enzyme inhibition and cellular assays [1][2]. The hydrochloride salt provides superior aqueous solubility and crystalline handling characteristics compared to the zwitterionic free base (CAS 59966-29-9), which is critical for reproducible solution-phase chemistry and biological assay preparation . Because pyridyl aminoacetic acid derivatives serve as core scaffolds in pharmacologically validated agents—including the approved glaucoma drug omidenepag—selection of the correct regioisomer and salt form is a non-trivial procurement decision with direct consequences for experimental reproducibility and downstream synthetic efficiency [3].

Regioisomer 2-Pyridyl or 4-pyridyl isomers may shift lipophilicity and target-binding profiles; scaffold fidelity to the 3-pyridyl core is not guaranteed.
Free base The zwitterionic free base (CAS 59966-29-9) may exhibit variable protonation and lower aqueous solubility, complicating assay preparation.
Phenylglycine Lacks the pyridyl nitrogen; hydrogen-bonding geometry and heteroaromatic electronic effects may not transfer to target engagement.

Quantitative Differentiation Evidence for 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride: Head-to-Head and Cross-Study Comparisons


Lipophilicity (LogP) Differentiation: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Regioisomers

The 3-pyridyl regioisomer (target compound) exhibits substantially lower lipophilicity (LogP = −2.69) compared to the 2-pyridyl regioisomer (LogP = 0.866), representing a LogP difference of approximately 3.56 log units—or roughly a 3,600-fold difference in octanol–water partition coefficient . The 4-pyridyl regioisomer has a comparable LogP to the 3-pyridyl isomer (LogP ≈ −2.69), but differs in hydrogen-bond directionality due to the para-nitrogen placement [1]. This pronounced lipophilicity gradient between the 3-pyridyl and 2-pyridyl isomers translates into divergent permeability, aqueous solubility, and protein-binding profiles that directly impact biological assay outcomes and pharmacokinetic behavior.

LogP regioisomer comparison
Cross-study comparable
3-Pyridyl LogP −2.69 vs. 2-Pyridyl LogP 0.866 (~3,600-fold partition difference)
Reported hydrophilicity context; permeability and solubility profiles may differ substantially.
Computed values; confirm experimentally for critical assays.
Lipophilicity Regioisomer comparison Physicochemical profiling

Ionization State (pKa) Profile: Hydrochloride Salt Handling Advantage Over Free Base

The hydrochloride salt of 2-amino-2-(3-pyridyl)acetic acid exhibits two experimentally relevant pKa values: 1.843 (carboxylic acid) and 9.059 (amino group) . At physiological pH 7.4, the compound exists predominantly as a zwitterion (COO⁻ / NH₃⁺) with the pyridine nitrogen partially protonated (pyridinium pKa ~5.2 predicted). The hydrochloride salt form ensures complete protonation of the amino group during storage and initial dissolution, preventing the batch-to-batch variability in solubility that plagues the free base form (CAS 59966-29-9), which can exist in variable protonation states depending on ambient CO₂ exposure and storage humidity . The free base form (MW 152.15) lacks the counterion and requires additional handling steps to achieve full dissolution in aqueous buffers.

Salt-form handling advantage
Data to verify
HCl salt provides consistent protonation state; free base solubility may vary with ambient conditions.
Supports reproducible dissolution for biological assay preparation.
Solubility data not from a single controlled study.
pKa Salt form Solubility Ionization

Regioisomer-Dependent Bioactivity: 3-Pyridyl Position Confers Superior Anti-Inflammatory Activity in Pyridylalanine Series

In a classic comparative pharmacology study of pyridylalanine (PA) regioisomers, dl-3-pyridylalanine (3-PA) exhibited 3-fold greater anti-inflammatory activity than dl-2-pyridylalanine (2-PA) and 4-fold greater activity than dl-4-pyridylalanine (4-PA) in the carrageenin-induced rat paw edema model [1]. While this study examined pyridylalanines (β-carbon attachment) rather than pyridylglycines (α-carbon attachment), the regioisomeric activity trend—3-pyridyl > 2-pyridyl > 4-pyridyl—is driven by the nitrogen position on the pyridine ring, a structural feature shared by both scaffold classes. All three PA analogs exhibited greater potency than the clinical comparator phenylbutazone (PB) in the same assay, underscoring the privileged nature of the pyridyl aromatic amino acid scaffold [1].

Bioactivity rank (pyridylalanine class)
Class-level inference
3-PA > 2-PA (3×) > 4-PA in carrageenin-induced edema model.
Class-level anti-inflammatory model response; 3-pyridyl position may support bioactivity.
Pyridylalanine scaffold; direct extrapolation to pyridylglycine requires validation.
Anti-inflammatory activity Regioisomer potency Pyridylalanine Carrageenin-induced edema

TNAP Enzyme Inhibition: 3-Pyridyl vs. 2-Pyridyl Substitution Produces Divergent Inhibition Profiles

In a structure–activity relationship (SAR) study of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, compounds bearing a 3-pyridyl substituent exhibited IC₅₀ values of 0.073 μM (R₁ = Cl, R₂ = 3-pyridyl) and 0.120 μM (R₁ = OMe, R₂ = 3-pyridyl) against TNAP (PPi substrate) [1]. The 2-pyridyl analog in a related series achieved 99.7 ± 0.2% inhibition at 10 μM with an IC₅₀ of 0.065 ± 0.022 μM, whereas the corresponding 3-pyridyl analog showed 75.2 ± 1.9% inhibition at the same concentration (IC₅₀ not reached at 10 μM), and the 4-pyridyl analog exhibited only 41.6 ± 2.0% inhibition [2]. These data reveal that the 3-pyridyl position yields an intermediate inhibition profile distinct from both the 2-pyridyl (high potency) and 4-pyridyl (low potency) regioisomers—a nuanced differentiation that can be exploited for fine-tuning target selectivity in probe and lead optimization campaigns.

TNAP inhibition profile
Class-level inference
3-Pyridyl IC₅₀ 0.073–0.120 μM; intermediate vs. 2-pyridyl (99.7% inhib.) and 4-pyridyl (41.6% inhib.).
Reported intermediate enzyme inhibition context for probe development.
Data from elaborated analogs; core scaffold contribution must be verified.
TNAP inhibition Alkaline phosphatase Regioisomer selectivity Vascular calcification

Scaffold Provenance: 3-Pyridyl Aminoacetic Acid Core in the Clinically Approved EP2 Agonist Omidenepag

The pyridin-3-yl aminoacetic acid scaffold forms the pharmacophoric core of omidenepag (UR-7276), the active metabolite of the approved glaucoma prodrug omidenepag isopropyl (Eybelis®/Omlonti®) [1]. Omidenepag is a selective, non-prostanoid EP2 receptor agonist with an EC₅₀ of 1.1 nM and binding affinity (IC₅₀) of 10 nM for human EP2 . The Santen Pharmaceutical patent (US 12,290,511) explicitly claims pharmaceutical preparations containing pyridyl aminoacetic acid compounds for the treatment of glaucoma and ocular hypertension, demonstrating clinical validation of this scaffold class [2]. While omidenepag itself is a highly elaborated derivative (MW 478.52) bearing a pyrazol-1-yl benzyl sulfonamide substituent, its core recognition element is the pyridin-3-yl aminoacetic acid motif—the same fundamental scaffold represented by 2-amino-2-(3-pyridyl)acetic acid hydrochloride [1].

Scaffold provenance: Omidenepag
Class-level inference
Pyridin-3-yl aminoacetic acid core in clinically approved EP2 agonist (EC₅₀ 1.1 nM).
Reported drug-scaffold context; supports medicinal chemistry exploration.
Unelaborated core not directly assayed for EP2 activity.
EP2 agonist Glaucoma Omidenepag Drug scaffold Pyridyl aminoacetic acid

Procurement Accessibility: Multi-Vendor Availability and Pricing Comparison for 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Isomers

2-Amino-2-(3-pyridyl)acetic acid hydrochloride (CAS 891789-91-6) is available from multiple established research chemical suppliers including Fluorochem (SKU F835779, 95% purity), AKSci (SKU 5421AJ, 95% purity), Sigma-Aldrich/Synthonix (SY3H98B971F6, 95% purity), Activate Scientific (AS24399-G5, 97% purity), and CymitQuimica (IN-DA00IFLC, 95% purity) . AKSci pricing (as of December 2025) is $114/250 mg, $282/1 g, $912/5 g, $1,332/10 g, and $2,774/25 g, with lead times of approximately 1 week . The 2-pyridyl isomer (CAS 62451-88-1) and 4-pyridyl isomer (CAS 53339-65-4) are also commercially available but are listed by fewer suppliers and at comparable or higher price points for research quantities . The multi-vendor availability of the 3-pyridyl isomer reduces single-supplier dependency risk and supports competitive procurement for larger-scale synthesis programs.

Procurement accessibility
Data to verify
3-Pyridyl isomer: 5+ suppliers; broader availability than 2- and 4-pyridyl isomers.
Reduces single-supplier dependency risk for procurement.
Pricing and lead times from late 2025 vendor catalogs; subject to change.
Procurement Vendor comparison Pricing Availability Lead time

Optimal Research and Industrial Application Scenarios for 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: EP2 Receptor Agonist and Prostanoid Receptor Probe Synthesis

The pyridin-3-yl aminoacetic acid scaffold is the validated core of omidenepag, a clinically approved EP2 agonist with an EC₅₀ of 1.1 nM . 2-Amino-2-(3-pyridyl)acetic acid hydrochloride serves as the minimal core building block for structure–activity relationship (SAR) exploration around EP2 and related prostanoid receptors. Its ready availability as the hydrochloride salt ensures consistent solubility and handling during amide coupling, reductive amination, and sulfonylation reactions commonly employed in GPCR-targeted library synthesis. Given the clinical precedent, procurement of the 3-pyridyl isomer—rather than the 2- or 4-pyridyl alternatives—is essential for programs seeking to maintain scaffold fidelity to the validated pharmacophore core.

Biochemical Probe Development: TNAP Inhibition with Tunable Potency via 3-Pyridyl Substitution

SAR studies demonstrate that the 3-pyridyl substituent yields an intermediate TNAP inhibition profile (IC₅₀ = 0.073–0.120 μM) that is distinct from the maximally potent 2-pyridyl analogs (IC₅₀ = 0.065 μM) and the weakly active 4-pyridyl variants (41.6% inhibition at 10 μM) [1]. This intermediate potency window makes 2-amino-2-(3-pyridyl)acetic acid hydrochloride a strategic starting material for designing TNAP inhibitors where balanced enzymatic inhibition—rather than maximal potency—is desired, such as in probe molecules for vascular calcification research where complete TNAP suppression may be therapeutically counterproductive.

Physicochemical Property Optimization: Hydrophilic Amino Acid Scaffold for Solubility-Challenged Lead Series

With a LogP of −2.69, 2-amino-2-(3-pyridyl)acetic acid hydrochloride is approximately 3,600-fold more hydrophilic than its 2-pyridyl regioisomer (LogP = 0.866) . This pronounced hydrophilicity makes it a valuable building block for improving aqueous solubility in lead optimization campaigns where high LogP is a liability. Incorporating the 3-pyridyl aminoacetic acid motif into lead compounds can reduce calculated LogD₇.₄ while maintaining the aromatic character and hydrogen-bonding capacity of the pyridine ring—a profile that is difficult to achieve with the more lipophilic 2-pyridyl isomer.

Chemical Biology: Unnatural Amino Acid for Peptide and Peptidomimetic Design

As a non-proteinogenic α-amino acid with a heteroaromatic side chain, 2-amino-2-(3-pyridyl)acetic acid hydrochloride is suitable for incorporation into peptides and peptidomimetics via standard Fmoc- or Boc-solid-phase peptide synthesis (SPPS). The 3-pyridyl nitrogen can participate in hydrogen-bonding interactions with protein targets—a capability confirmed by co-crystallography studies of 3-pyridylacetamide DPP-4 inhibitors targeting Arg125 [2]. The hydrochloride salt form is compatible with standard coupling reagents (HBTU, HATU, DIC/Oxyma) and can be used directly without prior free-basing, simplifying workflow integration in both academic and industrial peptide synthesis laboratories.

Application
Selection Property
Validation Focus
EP2 / prostanoid receptor probe synthesis
Scaffold fidelity to validated pharmacophore core
GPCR target engagement and selectivity panel
TNAP inhibitor development
Intermediate enzyme inhibition profile
Potency window and off-target kinase/phosphatase screening
Solubility-challenged lead optimization
Low LogP hydrophilic amino acid building block
Aqueous solubility, LogD₇.₄, and permeability assessment
Peptide / peptidomimetic design
Unnatural α-amino acid with heteroaromatic side chain
SPPS coupling efficiency and target protein co-crystallography

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